Clomocycline

Descripción general

Descripción

La clomociclina es un antibiótico de la tetraciclina que se utiliza para tratar diversas infecciones bacterianas. Es conocida por su eficacia contra una amplia gama de bacterias, incluidas las que causan acné, infecciones del tracto urinario, enfermedad de las encías, gonorrea y clamidia . La clomociclina también se utiliza como tratamiento profiláctico para infecciones como el ántrax .

Métodos De Preparación

La clomociclina se sintetiza a través de una serie de reacciones químicas que implican la modificación de la estructura de la tetraciclina. La ruta sintética generalmente implica la cloración de la tetraciclina para introducir un átomo de cloro en la posición 7 y la adición de un grupo hidroximetilo al nitrógeno de la amida . Las condiciones de reacción requieren un control cuidadoso de la temperatura, el pH y el uso de reactivos específicos para lograr las modificaciones deseadas . Los métodos de producción industrial siguen rutas sintéticas similares, pero están optimizados para la producción a gran escala, lo que garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

La clomociclina experimenta varias reacciones químicas, que incluyen:

Oxidación: La clomociclina puede oxidarse para formar diferentes derivados, dependiendo de los agentes oxidantes y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la clomociclina, lo que lleva a la formación de derivados reducidos.

Sustitución: La clomociclina puede sufrir reacciones de sustitución en las que átomos o grupos específicos en la molécula se reemplazan por otros átomos o grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis . Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Microbiological Research

Clomocycline is extensively used in microbiological studies to explore antibiotic resistance mechanisms and bacterial metabolism. Its role as a model compound enables researchers to:

- Investigate the biochemical pathways involved in bacterial resistance.

- Study the effects of antibiotics on bacterial growth and metabolic processes.

Biological Applications

In biological research, this compound aids in understanding the interactions between antibiotics and bacteria. Key applications include:

- Mechanisms of Resistance : this compound helps elucidate how bacteria develop resistance to antibiotics, particularly through efflux pumps and ribosomal protection mechanisms .

- Metabolic Studies : Researchers utilize the compound to assess how bacteria metabolize antibiotics and adapt to their presence .

Medical Applications

This compound is primarily studied for its potential therapeutic uses:

- Bacterial Infections : It is effective against various infections including those caused by resistant strains of bacteria. Clinical studies have shown its efficacy in treating conditions such as:

Case Study: Efficacy Against Resistant Strains

A clinical trial demonstrated that this compound was effective in treating infections caused by multi-drug resistant strains, showcasing its potential as a valuable tool in combating antibiotic resistance .

Industrial Applications

In the pharmaceutical industry, this compound serves multiple purposes:

- Development of New Antibiotics : It acts as a reference compound in the development of novel antibiotics, helping researchers understand structure-activity relationships that can lead to more effective drugs .

- Quality Control : this compound is used in quality control processes to ensure the efficacy and safety of antibiotic formulations .

Future Directions and Research

Recent studies are focused on developing inhibitors for tetracycline resistance mechanisms that could be used alongside this compound to restore its antimicrobial activity against resistant strains .

Research Initiatives

The NACTAR program is currently funding research into new sources and alternatives to antibiotics, which may include derivatives or analogs of this compound .

Mecanismo De Acción

La clomociclina inhibe el crecimiento de las células bacterianas interfiriendo con la síntesis de proteínas. Se une a la subunidad ribosomal 30S e impide que el ARN de transferencia aminoacil se una al sitio A del ribosoma . Esta unión es reversible e inhibe el proceso de traducción, lo que finalmente lleva a la inhibición del crecimiento bacteriano . La clomociclina es lipófila, lo que le permite atravesar fácilmente la membrana celular bacteriana o difundirse a través de los canales de porina .

Comparación Con Compuestos Similares

La clomociclina es similar a otros antibióticos de la tetraciclina, como la doxiciclina, la minociclina y la tetraciclina . La clomociclina es única debido a sus modificaciones químicas específicas, incluida la presencia de un átomo de cloro en la posición 7 y un grupo hidroximetilo en el nitrógeno de la amida . Estas modificaciones mejoran su actividad antibacteriana y amplían su espectro de acción .

Compuestos similares

- Doxciclina

- Minociclina

- Tetraciclina

- Oxitetraciclina

Actividad Biológica

Clomocycline, a derivative of tetracycline, is an antibiotic known for its significant biological activity against a variety of bacterial infections. This article delves into its mechanism of action, pharmacokinetics, biochemical properties, and research applications, supported by data tables and findings from various studies.

Target and Mode of Action

This compound primarily targets the 30S ribosomal subunit in bacteria, inhibiting protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action disrupts translation, leading to bacterial growth inhibition or death. The binding of this compound to the ribosome is reversible, allowing for potential recovery of bacterial function if the antibiotic is removed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the ribosomal subunit, this compound interferes with the normal function of ribosomes during translation, which is critical for bacterial cell growth and replication .

Pharmacokinetics

This compound exhibits typical pharmacokinetic properties associated with tetracyclines:

- Absorption : Well-absorbed in the gastrointestinal tract.

- Distribution : Widely distributed in body tissues and fluids due to its lipophilic nature.

- Metabolism and Excretion : Metabolized primarily in the liver and excreted via urine.

| Property | Description |

|---|---|

| Molecular Formula | C22H23ClN2O8 |

| Molecular Weight | 478.88 g/mol |

| Solubility | Highly soluble in water |

| Lipophilicity | Lipophilic; can pass through cell membranes easily |

Cellular Effects

This compound's interaction with bacterial cells results in:

- Inhibition of Growth : By blocking protein synthesis, it effectively halts bacterial proliferation.

- Impact on Resistance Mechanisms : It has been studied for its effectiveness against strains expressing resistance genes such as tet(A) and tet(M), which are responsible for efflux and ribosomal protection mechanisms .

Research Applications

This compound has diverse applications in scientific research:

- Microbiology : Used to study mechanisms of antibiotic resistance and bacterial metabolism.

- Pharmaceutical Development : Investigated for potential use against antibiotic-resistant infections.

- Chemical Research : Serves as a model compound for studying tetracycline derivatives and their interactions with bacterial systems.

Case Studies

Several studies have explored the efficacy of this compound:

- Case Study 1 : A clinical trial demonstrated that this compound effectively treated infections caused by Escherichia coli strains resistant to other antibiotics. The study highlighted its role in combating multidrug-resistant bacteria .

- Case Study 2 : Research indicated that this compound maintained activity against Staphylococcus aureus strains harboring resistance genes, suggesting a potential role in treating resistant infections .

Comparison with Other Tetracyclines

This compound shares similarities with other tetracycline antibiotics but also exhibits unique properties:

| Antibiotic | Key Features |

|---|---|

| Doxycycline | Longer half-life, broader spectrum |

| Minocycline | Enhanced activity against resistant strains |

| Tetracycline | Classic tetracycline with a wide range of uses |

Propiedades

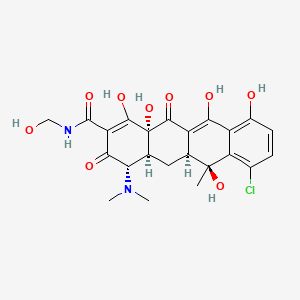

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHDFJCJQJHKD-KMVLDZISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905089 | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. | |

| Record name | Clomocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1181-54-0 | |

| Record name | Clomocycline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.

ANone: The molecular formula of this compound is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.

ANone: The provided research papers do not contain specific information on this compound's material compatibility or stability under various storage or environmental conditions.

ANone: this compound is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.

ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to this compound.

A: While the research mentions that this compound is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []

A: this compound exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.